molecular formula C9H13NO3S B070612 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide CAS No. 162469-48-9

4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide

Cat. No. B070612
M. Wt: 215.27 g/mol
InChI Key: DIBXGSXURWWDFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide, also known as EHT 5372, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiophene derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 is not fully understood, but studies have suggested that it may work by reducing inflammation and oxidative stress in the brain. Additionally, 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 has been found to have a positive effect on mitochondrial function, which may contribute to its neuroprotective properties.

Biochemical And Physiological Effects

4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 has been found to have various biochemical and physiological effects, including its ability to reduce inflammation, protect neurons from damage caused by oxidative stress, and improve mitochondrial function. Additionally, 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 has been found to have a positive effect on memory and cognitive function, making it a promising candidate for further investigation as a potential treatment for Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 in lab experiments is its ability to reduce inflammation and protect neurons from damage caused by oxidative stress. Additionally, 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 has been found to have a positive effect on memory and cognitive function, making it a promising candidate for further investigation as a potential treatment for Alzheimer's disease. However, one limitation of using 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 in lab experiments is the lack of understanding of its mechanism of action, which may make it difficult to interpret the results of experiments.

Future Directions

There are several possible future directions for research on 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372. One possible direction is to investigate its potential as a treatment for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 and its potential applications in other areas of scientific research. Finally, research is needed to investigate the long-term effects of 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 on the brain and other organs in the body.

Synthesis Methods

The synthesis of 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 involves the reaction of 4-chlorothiophene-3-carboxylic acid with ethoxyacetyl chloride and sodium hydroxide. The resulting product is then reacted with 2-hydroxyethylamine to yield 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372. This synthesis method has been found to be effective in producing high yields of pure 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372.

Scientific Research Applications

4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 has been found to have various scientific research applications, including its potential use as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for Alzheimer's disease. Studies have shown that 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 has the ability to reduce inflammation in the brain and protect neurons from damage caused by oxidative stress. Additionally, 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 has been found to have a positive effect on memory and cognitive function, making it a promising candidate for further investigation as a potential treatment for Alzheimer's disease.

properties

CAS RN

162469-48-9

Product Name

4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide

InChI

InChI=1S/C9H13NO3S/c1-2-13-8-6-14-5-7(8)9(12)10-3-4-11/h5-6,11H,2-4H2,1H3,(H,10,12)

InChI Key

DIBXGSXURWWDFW-UHFFFAOYSA-N

SMILES

CCOC1=CSC=C1C(=O)NCCO

Canonical SMILES

CCOC1=CSC=C1C(=O)NCCO

synonyms

3-Thiophenecarboxamide,4-ethoxy-N-(2-hydroxyethyl)-(9CI)

Origin of Product

United States

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